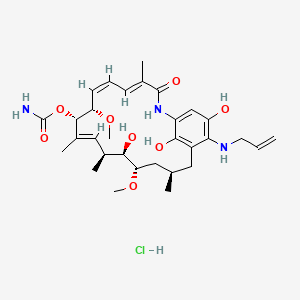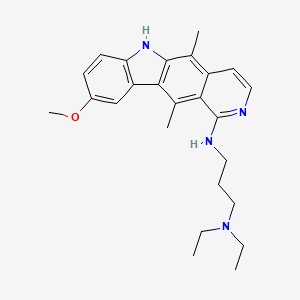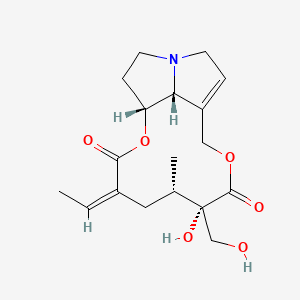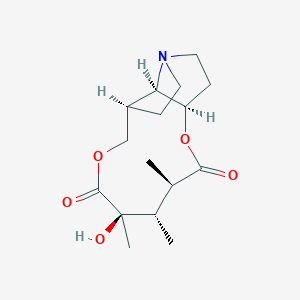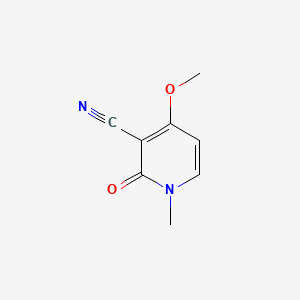
Ricinine
Descripción general
Descripción
La ricinina es un alcaloide tóxico que se encuentra en la planta de ricino (Ricinus communis). Fue aislada por primera vez de las semillas de ricino por Tuson en 1864 . La ricinina es conocida por sus propiedades insecticidas y puede servir como biomarcador para la intoxicación por ricina . La fórmula química de la ricinina es C8H8N2O2, y tiene una masa molar de 164,16 g/mol .
Aplicaciones Científicas De Investigación
La ricinina tiene diversas aplicaciones en la investigación científica:
Propiedades insecticidas: Se utiliza como insecticida contra las hormigas cortadoras de hojas (Atta sexdens rubropilosa).
Investigación médica: Presenta propiedades cardiotónicas al inhibir la entrada celular de iones calcio.
Biomarcador: Sirve como biomarcador para la intoxicación por ricina.
Mecanismo De Acción
La ricinina ejerce sus efectos al inhibir la entrada celular de iones calcio, lo que lleva a sus propiedades cardiotónicas . Los objetivos moleculares exactos y las vías implicadas en sus efectos insecticidas y otros efectos biológicos aún están bajo investigación.
Análisis Bioquímico
Biochemical Properties
, plays a role in biochemical reactions. It does not form salts, and is precipitated in iodine or mercuric chloride solutions, but not in Mayer’s reagent . It can be hydrolyzed to methanol and ricininic acid by alkali .
Cellular Effects
Ricinine has been reported to have various pharmacological properties including analgesic, anti-bacterial, anti-cancer, anti-fungal, anti-diabetic, anti-inflammatory, anti-oxidant, mosquitocidal, anti-nociceptive, and anti-fertility properties . It acts as a stimulant for the central nervous system, memory improvement, hyperreactivity, clonic seizures and neuroleptic effects .
Molecular Mechanism
It is known that this compound and its analogues can be obtained by the reaction of ethyl α-ethoxyethylidenecyanoacetate with various amines .
Temporal Effects in Laboratory Settings
It is known that this compound sublimes between 170 and 180 °C at 20 mmHg .
Dosage Effects in Animal Models
In animal models, Ricinus communis extracts, which contain this compound, have been observed to exert typical CNS-stimulating and neuroleptic effects . Detailed studies on the dosage effects of this compound in animal models are limited.
Metabolic Pathways
This compound is involved in the arginine/proline, bile acid, glycerophosphospholipid and triacylglyceride metabolic pathways
Transport and Distribution
It is known that this compound can be measured in urine, indicating that it is distributed in the body and excreted through the kidneys .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La ricinina se puede sintetizar a través de la reacción del α-etoxietilidencianoacetato de etilo con diversas aminas . Este método permite la preparación de diferentes análogos de la ricinina mediante la introducción de diversos farmacóforos en la molécula objetivo . Las condiciones de reacción suelen implicar catálisis básica .
Métodos de producción industrial: La producción industrial de la ricinina implica la extracción de las semillas de ricino. Las semillas se procesan para aislar la ricinina, que luego se purifica a través de diversos procesos químicos .
Tipos de reacciones:
Hidrólisis: La ricinina se puede hidrolizar a metanol y ácido ricinínico por álcali.
Precipitación: No forma sales y se precipita en soluciones de yodo o cloruro mercúrico.
Reactivos y condiciones comunes:
Álcali: Se utiliza para las reacciones de hidrólisis.
Yodo y cloruro mercúrico: Se utilizan para las reacciones de precipitación.
Productos principales:
Metanol y ácido ricinínico: Formados a partir de la hidrólisis de la ricinina.
Comparación Con Compuestos Similares
La ricinina es un alcaloide de cianopiridinona, similar a otros compuestos como la nudiflorina y la ricinidina . Estos compuestos comparten una estructura de piridinona similar, pero difieren en sus grupos funcionales específicos y actividades biológicas . La ricinina es única debido a sus propiedades insecticidas específicas y su papel como biomarcador para la intoxicación por ricina .
Compuestos similares:
- Nudiflorina
- Ricinidina
Propiedades
IUPAC Name |
4-methoxy-1-methyl-2-oxopyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c1-10-4-3-7(12-2)6(5-9)8(10)11/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PETSAYFQSGAEQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=C(C1=O)C#N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50200412 | |
| Record name | Ricinine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50200412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Ricinine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0042006 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
2.7 mg/mL at 10 °C | |
| Record name | Ricinine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0042006 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
524-40-3 | |
| Record name | Ricinine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=524-40-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ricinine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000524403 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RICININE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409913 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ricinine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50200412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ricinine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.601 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RICININE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/130UFS7AE0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Ricinine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0042006 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
201.5 °C | |
| Record name | Ricinine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0042006 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of ricinine?
A1: this compound has the molecular formula C8H8N2O2 and a molecular weight of 164.16 g/mol. [, ]
Q2: What spectroscopic data is available for this compound?
A2: this compound has been characterized using various spectroscopic techniques, including ultraviolet (UV) spectroscopy, infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). These techniques provide information about its structural features, functional groups, and fragmentation patterns. [, , , ]
Q3: What are the known biological activities of this compound?
A3: Research suggests this compound possesses insecticidal activity against various pests, including the brown planthopper (Nilaparvata lugens) and the two-spotted spider mite (Tetranychus urticae). [, , , ] It also demonstrates antifungal properties against certain plant pathogens, such as Pyricularia grisea (rice blast) and Erysiphe graminis (barley powdery mildew). [, ] Some studies suggest potential hepatoprotective properties, but further research is needed. []
Q4: How does this compound exert its insecticidal effects?
A4: While the exact mechanism of action remains unclear, research indicates that the cyano group in this compound's structure plays a crucial role in its insecticidal activity. [] Modifications to this group significantly reduce its effectiveness against insects like the Aedes albopictus Skuse mosquito. []
Q5: Can this compound be used as a biomarker for ricin exposure?
A5: Yes, this compound is considered a useful biomarker for ricin exposure. Although not toxic itself at levels typically observed, its presence in biological samples like urine or blood can indicate exposure to castor beans and, therefore, potential ricin exposure. [, , , , ]
Q6: Is this compound metabolized in the castor bean plant?
A6: Yes, research utilizing carbon-14 labeled this compound (this compound-3,5-(14)C) demonstrated that the castor bean plant can metabolize this compound. This metabolism results in a decrease in this compound levels over time and the production of respiratory carbon dioxide ((14)CO(2)). [, ]
Q7: What is the toxicity profile of this compound?
A7: this compound is mildly toxic, with the degree of toxicity varying depending on the route of administration and the species exposed. While generally considered less toxic than ricin, high doses can still lead to adverse effects. [, ] In mice, this compound exhibits central nervous system effects, including memory enhancement at lower doses and seizures at higher doses. []
Q8: What analytical techniques are used to quantify this compound?
A8: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as diode array detection (DAD) and mass spectrometry (MS), is commonly employed for this compound analysis. These methods offer sensitivity, selectivity, and accuracy in quantifying this compound in various matrices, including plant material, food, and biological samples. [, , , , ]
Q9: What are the challenges in developing this compound-based pesticides?
A9: While this compound exhibits insecticidal activity, its efficacy can be limited compared to synthetic pesticides. Additionally, ensuring its safety for non-target organisms and the environment poses a significant challenge in developing this compound-based biopesticides. [, ]
Q10: What are some current research areas related to this compound?
A10: Ongoing research focuses on several aspects of this compound, including:
- Optimization of extraction methods: Researchers are exploring techniques like ultrasonic-microwave synergistic extraction (UMSE) and microwave-assisted extraction (MAE) to improve this compound extraction yields from castor plant material. [, ]
- Structure-activity relationship studies: Synthesizing and evaluating this compound derivatives to understand the impact of structural modifications on biological activity, particularly for developing more potent and selective insecticidal or antifungal agents. [, , ]
- Developing sensitive analytical methods: Improving detection limits and accuracy in quantifying this compound in complex matrices like food and biological samples are crucial for toxicological and biomonitoring purposes. [, , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





